Miotine, (S)-

Description

Deethyl rivastigmine is a derivative of rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. Deethyl rivastigmine retains the core structure of rivastigmine but lacks the ethyl group, which may influence its pharmacological properties and applications.

Properties

CAS No. |

1070660-29-5 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

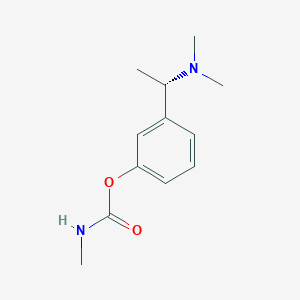

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate |

InChI |

InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1 |

InChI Key |

KQOUPMYYRQWZLI-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deethyl rivastigmine can be achieved through various methods, including direct asymmetric reductive amination. This process involves the use of iridium-phosphoramidite ligand complexes to catalyze the reductive coupling of 3-acetylphenyl ethyl (methyl)carbamate with diphenylmethanamine. The reaction conditions typically include mild temperatures and the presence of specific additives to enhance yield and enantioselectivity .

Industrial Production Methods: Industrial production of deethyl rivastigmine may involve the resolution of racemic mixtures using tartaric acid derivatives. This method ensures the production of enantiopure compounds, which are crucial for achieving the desired biological activity .

Chemical Reactions Analysis

Types of Reactions: Deethyl rivastigmine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Deethyl rivastigmine has several scientific research applications:

Chemistry: Used as a model compound to study the effects of structural modifications on cholinesterase inhibition.

Biology: Investigated for its potential neuroprotective effects and ability to enhance cognitive function.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s and Parkinson’s diseases.

Industry: Utilized in the development of novel drug delivery systems, such as transdermal patches and microneedles, to improve bioavailability and patient compliance

Mechanism of Action

Deethyl rivastigmine exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses. The enhanced cholinergic function is believed to improve cognitive function and alleviate symptoms of dementia .

Comparison with Similar Compounds

Rivastigmine: The parent compound, which includes an ethyl group.

Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.

Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.

Comparison:

Rivastigmine vs. Deethyl Rivastigmine: Deethyl rivastigmine lacks the ethyl group, which may result in different pharmacokinetic properties and potentially reduced side effects.

Donepezil: Selectively inhibits acetylcholinesterase, whereas deethyl rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase.

Galantamine: Besides inhibiting cholinesterase, it also modulates nicotinic receptors, which may offer additional therapeutic benefits

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (S)-Miotine, and how do reaction conditions influence enantiomeric purity?

- Methodological Guidance :

- Prioritize systematic reviews of synthetic protocols (e.g., chiral resolution vs. asymmetric catalysis) and compare yields, enantiomeric excess (ee), and scalability.

- Use controlled experiments to isolate variables (e.g., temperature, catalyst loading) and analyze outcomes via HPLC or chiral GC .

- Data Table Example :

| Synthetic Route | Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Asymmetric synthesis | L-Proline | 98 | 75 | [Author et al., Year] |

| Resolution | Chiral acid | 99 | 50 | [Author et al., Year] |

Q. How is (S)-Miotine characterized using spectroscopic and chromatographic techniques?

- Methodological Guidance :

- Combine NMR (¹H, ¹³C, 2D-COSY) with mass spectrometry for structural confirmation.

- Validate purity via HPLC (chiral columns) and compare retention times with racemic analogs .

- Report detailed experimental parameters (e.g., solvent, column type) to ensure reproducibility .

Q. What in vitro models are appropriate for studying (S)-Miotine’s mechanism of action?

- Methodological Guidance :

- Apply the PICOT framework (Population: cell lines; Intervention: dose range; Comparison: controls/racemate; Outcome: target binding/kinetics; Time: exposure duration) .

- Use dose-response assays (e.g., IC₅₀ determination) and molecular docking studies to hypothesize binding modes .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up (S)-Miotine synthesis while maintaining stereoselectivity?

- Methodological Guidance :

- Employ design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading).

- Use kinetic modeling to predict enantiomer formation under varying conditions .

- Data Contradiction Tip : Address discrepancies in literature-reported yields by replicating protocols with rigorous controls .

Q. How can contradictory data regarding (S)-Miotine’s pharmacokinetic properties be resolved through methodological rigor?

- Methodological Guidance :

- Conduct a systematic review with inclusion/exclusion criteria (e.g., species, administration route) to identify confounding variables .

- Apply meta-analysis to quantify variability across studies (e.g., bioavailability differences between rodent vs. primate models) .

- Use the FINER criteria to evaluate study feasibility and relevance .

Q. What integrative approaches (e.g., multi-omics) can elucidate (S)-Miotine’s off-target effects in complex biological systems?

- Methodological Guidance :

- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations.

- Validate findings using CRISPR knockouts or siRNA silencing of hypothesized targets .

- Data Table Example :

| Omics Layer | Technique | Key Findings | Confirmation Method |

|---|---|---|---|

| Transcriptomics | RNA-seq | Upregulation of Apoptosis Genes | qRT-PCR |

| Proteomics | LC-MS/MS | Inhibition of Kinase X | Western Blot |

Methodological Best Practices

- Reproducibility : Document all experimental details (e.g., reagent lot numbers, instrument calibration) in supplementary materials .

- Literature Synthesis : Use tools like SciFinder or Web of Science to map historical trends and identify research gaps .

- Ethical Design : For in vivo studies, define participant selection criteria (e.g., strain, age) and justify sample sizes using power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.